molecular formula C10H8BrNO3 B1415640 Methyl 3-bromo-5-cyano-4-methoxybenzoate CAS No. 1807027-70-8

Methyl 3-bromo-5-cyano-4-methoxybenzoate

Cat. No.: B1415640
CAS No.: 1807027-70-8
M. Wt: 270.08 g/mol
InChI Key: VBLZQIKJBQELRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-cyano-4-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-cyano-4-methoxybenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 4-methoxybenzoate, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products like 3-azido-5-cyano-4-methoxybenzoate or 3-thiocyanato-5-cyano-4-methoxybenzoate.

    Reduction: 3-bromo-5-amino-4-methoxybenzoate.

    Oxidation: 3-bromo-5-cyano-4-methoxybenzoic acid.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: As a precursor in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-methoxybenzoate
  • Methyl 3-cyano-4-methoxybenzoate
  • Methyl 4-bromo-3-cyano-5-methoxybenzoate

Uniqueness

Methyl 3-bromo-5-cyano-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLZQIKJBQELRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-5-cyano-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.